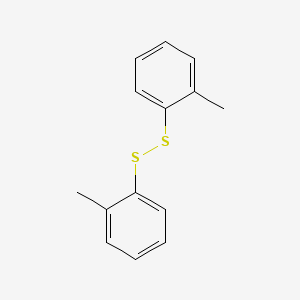

Disulfide, bis(2-methylphenyl)

Description

Foundational Aspects of Organic Disulfide Chemistry

Organic disulfides are a class of organosulfur compounds characterized by a sulfur-sulfur (S-S) single bond. This disulfide linkage is a key functional group in a wide array of natural products, including proteins, peptides, and other biologically active molecules, where it plays a crucial role in stabilizing three-dimensional structures. biolmolchem.com The chemistry of organic disulfides is rich and varied, largely dictated by the nature of the organic substituents attached to the sulfur atoms.

The S-S bond is relatively weak, with a bond dissociation energy that makes it susceptible to cleavage under various conditions, including reduction, oxidation, and nucleophilic or electrophilic attack. This reactivity is central to the chemical and biological function of disulfides. For instance, the reversible cleavage of disulfide bonds to form thiols is a fundamental process in biochemistry, often mediated by enzymes.

In synthetic organic chemistry, disulfides serve as versatile intermediates. sioc-journal.cn They can be synthesized through the oxidation of thiols, a reaction that can be achieved using a variety of oxidizing agents such as halogens, hydrogen peroxide, or even milder reagents under specific catalytic conditions. vulcanchem.com Conversely, the reduction of disulfides provides a straightforward route to thiols.

The reactivity of the disulfide bond also allows for the formation of new carbon-sulfur bonds. For example, disulfides can react with organometallic reagents or undergo transition-metal-catalyzed cross-coupling reactions to form sulfides. organic-chemistry.orgbohrium.commdpi.com These transformations are of significant interest for the synthesis of pharmaceuticals and materials. organic-chemistry.orggoogle.com

The Unique Role of Aryl Disulfides in Synthetic and Mechanistic Studies

Aryl disulfides, where the sulfur atoms are bonded to aromatic rings, exhibit distinct properties compared to their aliphatic counterparts due to the electronic and steric effects of the aryl groups. The aromatic substituents influence the reactivity of the S-S bond and provide a scaffold for a diverse range of chemical transformations.

In recent years, aryl disulfides have emerged as important reagents in radical chemistry. sioc-journal.cn They can act as radical sulfur sources for the construction of C-S bonds under photocatalytic, non-metallic, or transition-metal-catalyzed conditions. sioc-journal.cn The ability to generate sulfur-centered radicals from stable and less toxic aryl disulfides offers a significant advantage over the use of volatile and pungent thiols. sioc-journal.cn

Mechanistic studies involving aryl disulfides have provided valuable insights into various reaction pathways. For example, investigations into the copper-catalyzed thiation of aryl halides have explored the role of disulfides as thiolate surrogates. mdpi.com Similarly, palladium-mediated C-S bond formation has been studied to understand the intricacies of the catalytic cycle. mdpi.com The cleavage of the S-S bond in aryl disulfides can be promoted by various reagents, such as disilathiane, to generate key intermediates for further reactions. researchgate.netnih.gov

Furthermore, the electronic properties of aryl disulfides can be tuned by introducing substituents on the aromatic rings. This has led to the development of unsymmetrical aryl disulfides with interesting properties for applications in nonlinear optics. ias.ac.in The asymmetric charge distribution around the disulfide bond in these molecules can result in high second-order nonlinearity. ias.ac.in

Specific Research Focus on Bis(2-methylphenyl) Disulfide and its Analogues

Bis(2-methylphenyl) disulfide, with its CAS Registry Number 4032-80-8, is a specific aryl disulfide that has been a subject of study in various chemical contexts. cas.org Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H14S2 | cas.org |

| Molecular Weight | 246.39 g/mol | cas.org |

| Melting Point | 36-37 °C | cas.org |

| Boiling Point | 122 °C @ 0.2 Torr | cas.org |

| Appearance | White solid | biolmolchem.comgoogle.com |

One notable area of research involving bis(2-methylphenyl) disulfide is its use as a starting material for the synthesis of other sulfur-containing compounds. For instance, a patented method describes the synthesis of symmetrical diaryl disulfides, including bis(2-methylphenyl) disulfide, from the corresponding arylboronic acids and elemental sulfur in the presence of a copper catalyst. google.com In one example, the reaction of 2-methylphenylboronic acid with sulfur using a copper sulfate (B86663) catalyst yielded bis(2-methylphenyl) disulfide with an 89% yield. google.com

The compound has also been utilized in the preparation of poly(arylene sulfide)s. The oxidative polymerization of bis(2-methylphenyl) disulfide has been investigated as a route to poly(2-methyl-1,4-phenylene sulfide). acs.org Spectroscopic data from these studies help to confirm the structure of the resulting polymers. acs.orgoup.com

Research on analogues of bis(2-methylphenyl) disulfide, such as those with different substitution patterns on the phenyl rings, provides a basis for comparative studies. For example, the properties and reactivity of bis(3-methylphenyl) disulfide and bis(4-methylphenyl) disulfide have also been investigated. vulcanchem.comnist.gov The position of the methyl group can influence the physical properties and reactivity of the disulfide. For instance, the melting point of bis(2-methylphenyl)disulfide is reported as 40 °C in one study, while the meta-isomer, bis(3-methylphenyl)disulfide, has a melting point of 112-113 °C. biolmolchem.com

Furthermore, studies on substituted aryl disulfides have explored their potential in materials science. For example, some aryl disulfides have been investigated for their thermochromic and photochromic properties, although specific research on these properties for bis(2-methylphenyl) disulfide is not extensively documented in the provided search results. google.comjustia.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-[(2-methylphenyl)disulfanyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14S2/c1-11-7-3-5-9-13(11)15-16-14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSCTTQONPHGRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SSC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063274 | |

| Record name | Disulfide, bis(2-methylphenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4032-80-8, 61886-58-6 | |

| Record name | Bis(2-methylphenyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4032-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-methylphenyl) disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004032808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(methylphenyl) disulphide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061886586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Tolyl disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, bis(2-methylphenyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, bis(2-methylphenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-o-tolyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(methylphenyl) disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-METHYLPHENYL) DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/030186257W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Bis 2 Methylphenyl Disulfide

Catalytic Oxidative Coupling Strategies

Catalytic approaches for the oxidation of thiols to disulfides are highly favored as they often operate under milder conditions and with greater efficiency than stoichiometric methods. These strategies primarily involve the use of a catalyst to facilitate the oxidation of the thiol precursor, 2-methylthiophenol, typically using an environmentally benign oxidant like molecular oxygen or air.

Copper complexes are effective catalysts for the aerobic oxidation of thiols. While a wide array of copper-catalyzed systems have been developed for the synthesis of disulfides from various thiols, the fundamental process involves the copper center mediating the electron transfer from the thiolate to an oxidant. acs.org The choice of copper salt and ligands can influence the reaction's efficiency. For the synthesis of symmetrical disulfides like bis(2-methylphenyl) disulfide, these methods provide a reliable and effective route. organic-chemistry.org The reaction is generally tolerant of various functional groups on the aromatic ring. acs.org

Table 1: Representative Conditions for Copper-Mediated Thiol Oxidation

| Catalyst System | Oxidant | Solvent | Temperature | Yield | Ref. |

|---|---|---|---|---|---|

| Cu(PivO)₂ / CuBr | Air | DMSO | 80 °C | Moderate | acs.org |

| CuI / Et₃N | Air/O₂ | THF | Room Temp. | High | mdpi.com |

Note: The yields are general observations for aryl thiols and demonstrate the applicability of these systems.

In a move towards more sustainable and cost-effective synthesis, several metal-free methods for the oxidative coupling of thiols have been developed. These approaches avoid the use of potentially toxic and expensive metal catalysts.

One established method involves using dimethyl sulfoxide (B87167) (DMSO) as the oxidant, often activated by an acid like hydroiodic acid (HI). biolmolchem.com This system effectively converts a range of aromatic thiols into their corresponding disulfides in good to excellent yields. biolmolchem.com Other notable metal-free systems include:

Iodine in DMSO: A catalytic amount of molecular iodine in DMSO can efficiently catalyze the selective oxidation of thiols to disulfides. researchgate.net

Organocatalysis: Biomimetic organocatalysts, such as those derived from riboflavin, can promote the aerobic oxidation of thiols under mild, metal-free conditions. organic-chemistry.org

N-anomeric amides: These reagents can induce the conversion of thiols to sulfur radicals, which then couple to form symmetrical disulfides without the need for external oxidants or additives. nih.gov

Bobbitt's Salt: This stable oxoammonium salt provides highly chemoselective oxidation of thiols, tolerating sensitive functional groups like free amines and alcohols. organic-chemistry.org

Table 2: Comparison of Metal-Free Oxidative Coupling Methods

| Reagent/Catalyst | Oxidant | Key Features | Ref. |

|---|---|---|---|

| DMSO / HI | DMSO | Acid-activated oxidation | biolmolchem.com |

| I₂ / DMSO | DMSO | Metal-free catalytic system | researchgate.net |

| Riboflavin derivative | O₂ (Air) | Biomimetic, green catalyst | organic-chemistry.org |

| N-anomeric amide | None (acts as initiator) | Additive-free, radical pathway | nih.gov |

Synthesis via Arylboronic Acids and Elemental Sulfur

An alternative route to diaryl disulfides involves the coupling of arylboronic acids with elemental sulfur. This method is advantageous as it utilizes stable and low-toxicity arylboronic acids as the starting material. A patented method describes the synthesis of symmetrical diaryl disulfides, including bis(2-methylphenyl) disulfide, using this approach. google.com

The reaction is catalyzed by a copper salt, such as copper(II) sulfate (B86663). In a specific example, 2-methylphenylboronic acid is reacted with elemental sulfur in a 1:1.5 molar ratio. The reaction is carried out in N,N'-dimethylformamide (DMF) at 60°C for 6 hours, with a 5 mol% loading of the copper sulfate catalyst. This procedure results in a complete conversion of the boronic acid and affords bis(2-methylphenyl) disulfide in an 89% yield. google.com This method represents a green synthetic route by incorporating inorganic elemental sulfur directly into organic molecules. google.com

Table 3: Synthesis of Bis(2-methylphenyl) Disulfide from 2-Tolylboronic Acid

| Arylboronic Acid | Sulfur Source | Catalyst (mol%) | Solvent | Temp. | Time | Yield | Ref. |

|---|

Stereoselective and Chemoselective Synthetic Protocols for Substituted Disulfides

As bis(2-methylphenyl) disulfide is a symmetrical and achiral molecule, stereoselective synthesis is not applicable to its direct formation. However, it can serve as a precursor for the stereoselective synthesis of related chiral sulfinyl compounds. For instance, the asymmetric oxidation of diaryl disulfides can produce chiral thiosulfinates (disulfide S-oxides), though achieving high enantioselectivity can be challenging. nih.gov

Chemoselectivity, however, is a critical consideration in the synthesis of unsymmetrical disulfides, where one of the sulfur atoms is part of a 2-methylphenylthio group. Conventional co-oxidation of two different thiols often leads to a statistical mixture of three disulfides (two symmetrical and one unsymmetrical). thieme-connect.com Modern methods have been developed to overcome this challenge:

Sequential Thiol Activation: One approach involves activating one thiol with a reagent like 1-chlorobenzotriazole (B28376) to form a benzotriazolated thiol (RSBt). This intermediate can then react with a second, different thiol to produce the unsymmetrical disulfide selectively, avoiding harsh oxidizing agents. organic-chemistry.org

SuFEx Reagents: A specially designed SuFEx (Sulfur(VI) Fluoride Exchange) reagent can react preferentially with a more acidic thiol to form a thiosulfonate intermediate. This intermediate then couples with a less acidic thiol, allowing for the controlled synthesis of unsymmetrical disulfides from a mixture of two thiols. acs.org

Bilateral Platform Molecules: Shelf-stable platform molecules, such as N-(Morpholine-4-dithio)phthalimide, contain two different disulfide linkages. By exploiting different reaction conditions (e.g., acidic vs. basic), one half of the molecule can be chemoselectively displaced by a thiol nucleophile to give a wide variety of unsymmetrical disulfides. thieme-connect.com

Copper-Catalyzed Coupling: Copper-catalyzed reactions have been developed for the chemoselective coupling of N-dithiophthalimides with alkyl halides to efficiently produce unsymmetrical disulfides under mild conditions. organic-chemistry.org

Green Chemistry Considerations in Bis(2-methylphenyl) Disulfide Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methods for compounds like bis(2-methylphenyl) disulfide. The goal is to reduce waste, avoid hazardous substances, and improve energy efficiency. semanticscholar.org Many of the modern catalytic and metal-free approaches align with these principles.

Key green strategies applicable to disulfide synthesis include:

Use of Benign Oxidants: Employing molecular oxygen, often from the air, as the terminal oxidant is a cornerstone of green oxidation chemistry, as the only byproduct is water. mdpi.comresearchgate.net

Alternative Energy Sources: Microwave irradiation and sonication (ultrasound) can dramatically accelerate reaction rates, often leading to shorter reaction times, lower energy consumption, and cleaner reactions compared to conventional heating. researchgate.nettandfonline.com

Green Solvents: Replacing conventional volatile organic compounds with environmentally friendly solvents like water or glycerol (B35011) is a significant green improvement. Glycerol, a renewable resource, has been used as a recyclable solvent for the microwave-assisted synthesis of disulfides. tandfonline.com

Catalyst Recyclability: The development of heterogeneous or recyclable catalysts, such as the samarium-oxo/hydroxy cluster used for aerobic thiol oxidation, minimizes waste and improves the economic and environmental profile of the process. mdpi.com

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product is a core green principle. Catalyst- and additive-free reactions, such as the umpolung strategy using N-thiosuccinimides, demonstrate high atom economy. rsc.org

Table 4: Green Chemistry Approaches in Disulfide Synthesis

| Green Principle | Methodology | Example | Ref. |

|---|---|---|---|

| Benign Oxidant | Aerobic Oxidation | Air/O₂ with various catalysts | mdpi.comresearchgate.net |

| Energy Efficiency | Microwave-Assisted Synthesis | Thiol oxidation in glycerol | tandfonline.com |

| Energy Efficiency | Ultrasound-Assisted Synthesis | Thiol oxidation in DMF with Et₃N | researchgate.net |

| Green Solvents | Use of Glycerol | Recyclable solvent for microwave synthesis | tandfonline.com |

| Recyclable Catalysts | Inorganic Cluster Catalyst | Recyclable Sm-OC for aerobic oxidation | mdpi.com |

Reaction Mechanisms and Kinetic Analysis of Bis 2 Methylphenyl Disulfide Transformations

Homolytic Cleavage of the Disulfide Bond

Homolytic cleavage involves the symmetrical breaking of the S-S bond, where each sulfur atom retains one of the bonding electrons, resulting in the formation of two 2-methylphenylthiyl radicals (o-CH₃C₆H₄S•). This process can be initiated by thermal energy or, more commonly, by the absorption of ultraviolet (UV) light. uclan.ac.uk

The generation of 2-methylphenylthiyl radicals is the primary step in many radical-mediated reactions involving bis(2-methylphenyl) disulfide. Once formed, these thiyl radicals are reactive species that can participate in a variety of subsequent reactions.

A key reaction of thiyl radicals is their ability to abstract hydrogen atoms from suitable donors, a process known as Hydrogen Atom Transfer (HAT). For instance, thiyl radicals generated from diphenyl disulfide can abstract a hydrogen atom from a Hantzsch ester, initiating a cascade of radical reactions. nih.gov The 2-methylphenylthiyl radical would be expected to exhibit similar reactivity.

Thiyl radicals can also add to unsaturated systems like alkenes and alkynes. This addition generates a carbon-centered radical, which can then propagate a radical chain reaction. nih.gov For example, the radical-mediated thiol-ene reaction involves the addition of a thiyl radical to a C=C double bond, followed by a chain-transfer step with a thiol to yield the final product and regenerate a thiyl radical. scispace.com The self-coupling of two 2-methylphenylthiyl radicals can also occur, reforming the parent disulfide. wikipedia.org

The stability of the aryl thiyl radical is a crucial factor in these processes. The resonance stabilization afforded by the aromatic ring makes aryl thiyl radicals more stable than their alkyl counterparts, which explains why the homolytic scission of S-S bonds in diaryl disulfides requires less energy than in dialkyl disulfides. uclan.ac.uk

Photoirradiation, particularly with UV light, is a highly effective method for inducing the homolytic cleavage of the S-S bond in aromatic disulfides. sci-hub.se The disulfide bond itself acts as a chromophore, and the absorption of a photon with sufficient energy promotes the molecule to an excited state, which can then dissociate into two thiyl radicals. organic-chemistry.org

The wavelength of irradiation is a critical parameter. The energy of a photon at approximately 300 nm (95.6 kcal mol⁻¹) is sufficient to induce the homolytic cleavage of most single bonds in organic molecules, including the S-S bond. aip.org Disulfides are often used as photocatalysts themselves, where visible light absorption generates thiyl radicals that initiate further reactions. nih.gov

Table 3.1: Representative Photodissociation Quantum Yields for Aromatic Sulfur Compounds

| Compound | Wavelength (nm) | Quantum Yield (Φ) | Reference |

| 2-Aminothiophenol | 280 or 300 | 0.46% | sci-hub.se |

| Thiophenol | 280 or 300 | 0.37% | sci-hub.se |

| 2-Thiosalicylic Acid | Not Specified | 0.05 - 0.15 | acs.org |

| 4-Thiosalicylic Acid | Not Specified | 0.05 - 0.15 | acs.org |

| Note: Data for bis(2-methylphenyl) disulfide is not available. This table presents data for structurally related compounds to illustrate typical quantum yields for S-H or S-S bond cleavage. |

Heterolytic Cleavage and Nucleophilic Attack on the Disulfide Bridge

Heterolytic cleavage of the S-S bond in bis(2-methylphenyl) disulfide involves the asymmetrical breaking of the bond, leading to the formation of a sulfenium cation (RS⁺) and a thiolate anion (RS⁻). This pathway is typically facilitated by the attack of a nucleophile on one of the sulfur atoms.

Tertiary phosphines, such as triphenylphosphine (B44618) (PPh₃), are effective nucleophiles for the cleavage of disulfide bonds. The reaction proceeds via a nucleophilic attack of the phosphine (B1218219) on one of the sulfur atoms of the disulfide bridge. This attack follows a second-order kinetic model and is consistent with an Sₙ2 mechanism. mdpi.com

The mechanism involves the formation of a thiophosphonium cationic intermediate ([ArS-P(Ph)₃]⁺) and the displacement of a thiolate anion (ArS⁻). In the presence of water or other protic solvents, the thiophosphonium cation is subsequently hydrolyzed to produce a phosphine oxide (e.g., Ph₃P=O) and a thiol. Disulfides bearing electron-withdrawing groups tend to react faster with phosphines. mdpi.com While specific kinetic data for bis(2-methylphenyl) disulfide is scarce, the general mechanism is well-established for various aromatic disulfides.

Table 3.2: Relative Rates of Phosphine Oxide Formation from Reaction of Triphenylphosphine with Various Diaryl Disulfides

| Disulfide (ArSSAr) | Ar Group | Relative Rate of Ph₃P=O Formation | Reference |

| Bis(4-nitrophenyl) disulfide | 4-NO₂C₆H₄ | Fastest | mdpi.com |

| Bis(4-chlorophenyl) disulfide | 4-ClC₆H₄ | Intermediate | mdpi.com |

| Bis(4-methylphenyl) disulfide | 4-CH₃C₆H₄ | Slowest | mdpi.com |

| Note: This table illustrates the electronic effects on the reaction rate. Specific rate constants for bis(2-methylphenyl) disulfide are not readily available. |

Intramolecular Rearrangements Involving Thiolate Anions

While direct evidence for intramolecular rearrangements of the 2-methylphenylthiolate anion itself is not prominent in the literature, related intramolecular nucleophilic aromatic substitution reactions, known as Smiles rearrangements, provide a plausible mechanistic framework. The Smiles rearrangement involves the intramolecular attack of a nucleophile onto an activated aromatic ring, leading to the migration of the aryl group. numberanalytics.comnih.gov

In a hypothetical scenario, a derivative of 2-methylphenylthiolate, where a nucleophilic group is tethered to the methyl substituent, could potentially undergo an intramolecular cyclization. For such a rearrangement to occur, the aromatic ring would typically need to be activated by electron-withdrawing groups to facilitate the ipso-substitution. wikipedia.org The general mechanism proceeds through a spirocyclic intermediate (a Meisenheimer complex). numberanalytics.com

For example, the Truce-Smiles rearrangement involves the reaction of an aryl sulfone with a strong base like an organolithium, leading to a sulfinic acid product. wikipedia.org Although this specific reaction applies to sulfones, it demonstrates the principle of intramolecular aryl migration initiated by a nucleophile. The production of N-substituted NBDs from the reaction of ammonium (B1175870) salts with simple thiols has also been proposed to proceed through a Smiles rearrangement, converting an initial C-S bond product to a more stable C-N bond product. nih.gov

Thiol-Disulfide Exchange Mechanisms

Thiol-disulfide exchange is a crucial and reversible reaction where a thiol (R'SH) reacts with a disulfide (RSSR) to form a new, unsymmetrical disulfide (RSSR') and a new thiol (RSH). This reaction is fundamental in biochemistry, particularly in protein folding where it facilitates the formation and rearrangement of disulfide bridges. nih.govnih.gov

The reaction is typically initiated by a thiolate anion (R'S⁻), which is a much more potent nucleophile than its corresponding thiol. The thiolate attacks one of the sulfur atoms of the disulfide bond in an Sₙ2-type displacement, forming a transient trigonal bipyramidal transition state. This leads to the cleavage of the S-S bond and the formation of a new disulfide and a new thiolate anion. nih.gov

Kinetic studies on various thiol-disulfide exchange reactions have been performed, and second-order rate constants have been determined. For example, the reaction between the peptide T20 and the disulfide T20-T21 at pH 7.0 has a rate constant of 5.0 M⁻¹s⁻¹. nih.gov While specific rate constants for the exchange between 2-methylthiophenol and bis(2-methylphenyl) disulfide are not widely reported, the values are expected to be in a similar order of magnitude to other aromatic systems.

Table 3.3: Selected Second-Order Rate Constants for Thiol-Disulfide Exchange Reactions

| Reactants | pH | Rate Constant (k, M⁻¹s⁻¹) | Reference |

| Cysteine + Cystine | 7.4 | 0.22 | nih.gov |

| Glutathione + GSSG | 7.4 | 4.8 | nih.gov |

| Dithiothreitol (DTT) + GSSG | 7.4 | 25 | nih.gov |

| Peptide T20 + Peptide Disulfide T20-T21 | 7.0 | 5.0 | nih.gov |

| Note: This table provides representative rate constants for various biological and model systems to illustrate the typical kinetics of the exchange process. |

Elucidation of SN2-Type Pathways

The thiol-disulfide exchange reaction is a fundamental process in the chemistry of disulfides, including bis(2-methylphenyl) disulfide. This transformation is widely understood to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. nih.govnih.gov In this pathway, a nucleophile, typically a thiolate anion (RS⁻), attacks one of the sulfur atoms of the disulfide bond. nih.gov This attack occurs from the "backside," along the axis of the S-S bond, leading to a transient, linear trisulfide-like transition state where the negative charge is delocalized across the attacking and leaving sulfur atoms. nih.gov

Rate = k [Bis(2-methylphenyl) disulfide] [Nucleophile]

Several factors influence the kinetics of this SN2 reaction. The nucleophilicity of the attacking thiolate is crucial; higher nucleophilicity, which correlates with higher pKa of the corresponding thiol, generally accelerates the reaction. nih.gov However, a critical factor for bis(2-methylphenyl) disulfide is steric hindrance. The presence of methyl groups in the ortho position to the disulfide linkage significantly impedes the approach of the nucleophile to the sulfur atom. researchgate.net This steric crowding raises the energy of the transition state, thereby decreasing the reaction rate compared to less hindered aromatic disulfides like diphenyl disulfide or its meta- and para-substituted isomers.

While specific kinetic data for the SN2 reaction of bis(2-methylphenyl) disulfide is not extensively documented, the principles of steric effects in SN2 reactions allow for a qualitative comparison.

Table 1: Predicted Relative SN2 Reaction Rates for Thiol-Disulfide Exchange with Various Diaryl Disulfides

| Disulfide Compound | Substituent Position | Steric Hindrance at Sulfur Center | Predicted Relative Rate |

|---|---|---|---|

| Bis(2-methylphenyl) disulfide | ortho | High | Slowest |

| Bis(3-methylphenyl) disulfide | meta | Low | Fast |

| Bis(4-methylphenyl) disulfide | para | Negligible | Fast |

| Diphenyl disulfide | - | Negligible | Fast |

Metal-Catalyzed and Metal-Coordinated Exchange Dynamics

The reactivity of the disulfide bond in bis(2-methylphenyl) disulfide can be significantly enhanced and controlled through the use of metal catalysts. Transition metals such as palladium, copper, zinc, and gold are known to facilitate disulfide exchange and related coupling reactions. mdpi.comnih.govresearchgate.netumaine.edu These metals can alter the reaction mechanism, often providing lower energy pathways compared to the uncatalyzed SN2 reaction.

Palladium-Catalyzed Reactions: Palladium complexes, particularly Pd(0) species, are effective catalysts for the activation of the S-S bond. nih.govresearchgate.net The generally accepted mechanism involves the oxidative addition of the disulfide to the Pd(0) center, forming a Pd(II) species with two thiolato ligands. researchgate.net This intermediate can then undergo further reactions, such as insertion of an alkyne or reductive elimination, to form new C-S or S-S bonds. researchgate.netrsc.org For instance, in the presence of an alkyne, a palladium catalyst can promote the addition of the two arylthio groups from bis(2-methylphenyl) disulfide across the triple bond. rsc.orgacs.org

Zinc-Coordinated Exchange: Zinc, a thiophilic metal, can coordinate to thiolates and influence disulfide exchange reactions. researchgate.netumaine.edu Studies on zinc thiolate complexes have shown that coordination to zinc can accelerate the rate of disulfide exchange by a factor of 20-200 compared to the reaction with the free thiol. researchgate.net Research involving a mononuclear zinc thiolate complex, [(TpPh,Me)Zn(S-R)], specifically included the 2-methylphenylthiolate ligand, demonstrating its compatibility with such systems. researchgate.net The mechanism proposed involves the coordination of the disulfide to the zinc-thiolate complex, forming an association complex intermediate that facilitates the exchange. umaine.edu The equilibrium of these exchange reactions is sensitive to the electronic properties of the substituents on the aryl disulfide.

Table 2: Equilibrium Constants (Keq) for Disulfide Exchange with a Zinc-Dithiolate Complex and Various para-Substituted Diaryl Disulfides

| para-Substituent (R') | Hammett Parameter (σp) | Keq |

|---|---|---|

| OMe | -0.27 | 0.2 |

| Me | -0.17 | 0.4 |

| H | 0.00 | 1.0 |

| Cl | 0.23 | 4.8 |

| CF₃ | 0.54 | 22 |

Data adapted from a study on a related zinc-dithiolate system, illustrating the trend of increasing Keq with more electron-withdrawing substituents. nsf.gov

For bis(2-methylphenyl) disulfide, the electron-donating methyl group would suggest a lower Keq based on electronic effects alone. However, the steric bulk of the ortho-methyl group would also play a significant role in the formation of the necessary metal-coordinated intermediates, likely disfavoring the reaction.

Electron Transfer Processes in Disulfide Chemistry

Electron transfer (ET) to aromatic disulfides represents another critical reaction pathway, leading to the cleavage of the S-S bond. This process is typically studied using electrochemical techniques like cyclic voltammetry (CV). researchgate.netmdpi.com The reduction of a diaryl disulfide is a dissociative process that occurs in a stepwise manner. researchgate.net The initial electron transfer results in the formation of a transient disulfide radical anion.

Ar-S-S-Ar + e⁻ ⇌ [Ar-S-S-Ar]˙⁻

This radical anion is generally unstable and rapidly cleaves to form a thiolate anion and a thiyl radical.

[Ar-S-S-Ar]˙⁻ → ArS⁻ + ArS˙

The nature of the substituent on the aromatic ring significantly influences the ET process. researchgate.net With electron-donating groups, such as the methyl group in bis(2-methylphenyl) disulfide, the incoming electron is typically accepted into a σ* antibonding orbital localized on the S-S bond. researchgate.net This leads to a large inner reorganization energy, as the S-S bond stretches significantly upon reduction, and results in a very fast cleavage of the radical anion. researchgate.net In contrast, disulfides with strong electron-withdrawing groups may initially form a more stable π* radical anion where the electron is delocalized onto the aryl rings. researchgate.net

While specific CV data for bis(2-methylphenyl) disulfide is limited, studies on related compounds provide a basis for prediction. rsc.orguco.es The reduction potential would be expected to be more negative than that of diphenyl disulfide due to the electron-donating effect of the two methyl groups. The electrochemical wave would likely be irreversible, corresponding to the rapid cleavage of the initially formed radical anion.

Detailed Kinetic Studies of Disulfide-Involving Reactions

Quantitative kinetic studies provide fundamental data on reaction rates, activation parameters, and the influence of experimental conditions. While comprehensive kinetic data for bis(2-methylphenyl) disulfide are not widely available, analysis of related systems reveals key trends.

Thiol-disulfide exchange reactions are profoundly affected by the solvent. harvard.edu Rate constants for these SN2 reactions are dramatically larger (by a factor of ~10³) in polar aprotic solvents like DMSO and DMF compared to protic solvents like water. harvard.edu This is attributed to the desolvation of the thiolate nucleophile in aprotic solvents, which increases its reactivity.

Table 3: Second-Order Rate Constants (k) for Thiolate-Disulfide Interchange of Sodium 2-hydroxyethanethiolate and its Disulfide in Different Solvents

| Solvent | Temperature (°C) | Rate Constant, k (M⁻¹s⁻¹) |

|---|---|---|

| D₂O | 24 | 1.1 x 10¹ |

| DMF-d₇ | 24 | 2.5 x 10⁴ |

| DMSO-d₆ | 24 | 2.6 x 10⁴ |

Data from Whitesides et al., illustrating the significant solvent effect on reaction kinetics. harvard.edu

Steric effects also have a quantifiable impact on reaction rates. The introduction of methyl groups near the reaction center slows the rate of interchange. harvard.edu For bis(2-methylphenyl) disulfide, the ortho-methyl groups would be expected to cause a significant decrease in the reaction rate constant compared to its isomers or diphenyl disulfide due to steric hindrance.

Coordination Chemistry and Metal Interactions of Disulfide Ligands

Design and Synthesis of Bis(2-methylphenyl) Disulfide Analogues as Ligands

The utility of a disulfide compound as a ligand in coordination chemistry is greatly enhanced by the incorporation of additional donor groups into its structure. For diaryl disulfides like bis(2-methylphenyl) disulfide, this is typically achieved by introducing functional groups onto the aryl rings. These functional groups can then participate in chelation, leading to more stable and well-defined metal complexes.

A common strategy involves the introduction of formyl (-CHO), amino (-NH2), or imino (-CH=N-R) groups at the ortho position of the phenyl rings relative to the disulfide bond. For instance, the synthesis of bis(o-formylphenyl)disulfide creates a ligand precursor that can undergo Schiff base condensation with amines. This template synthesis approach, often carried out in the presence of a metal ion, allows for the one-pot synthesis of multidentate "thiasalen" or "selenasalen" type complexes. rsc.orgrsc.org In a typical reaction, the disulfide with ortho-formyl groups reacts with a metal(0) precursor and a diamine, leading to the formation of a square planar metal(II) complex with a tetradentate ligand. rsc.org

Another approach involves the synthesis of disulfide ligands with pendant arms containing donor atoms like nitrogen. For example, ligands such as 1,2-Bis(o-aminophenyl)disulfide propane (B168953) have been synthesized and complexed with transition metals like Co(II), Ni(II), and Cu(II). researchgate.net The synthesis of these analogues allows for a systematic study of how the chelate ring size and the nature of the donor atoms influence the structure and properties of the resulting metal complexes.

The design of these ligands is often guided by the desired coordination geometry and the specific metal ion to be complexed. The flexibility of the disulfide bond and the rotational freedom of the aryl groups allow for the formation of a variety of chelate ring sizes, from small five-membered rings to large macrocyclic structures. prsu.ac.in

Metal-Disulfide Complexation Modes

Disulfide ligands can interact with metal centers in several ways, primarily dictated by the nature of the metal, its oxidation state, and the ligand's structure. The two principal modes of interaction are the coordination of the intact disulfide unit and the oxidative cleavage of the S-S bond.

When a disulfide ligand possesses additional donor groups, it can act as a chelating agent, forming a ring structure with the metal center. This chelation is a key stabilizing factor in coordination chemistry. researchgate.net For example, Schiff base ligands derived from bis(o-formylphenyl)disulfide can form stable, square planar complexes with Ni(II), Pd(II), and Pt(II), where the metal is coordinated to two nitrogen and two sulfur atoms, forming a [N2S2] coordination sphere. rsc.orgrsc.org

The conformation of the resulting chelate ring is influenced by several factors, including the length of the linker between the donor groups and the steric bulk of the substituents. In the absence of strongly coordinating chelating groups, the disulfide can still coordinate to a metal center through one of the sulfur atoms in an η¹ (end-on) fashion. This has been observed in ruthenium porphyrin complexes with dialkyl disulfides. nih.govuci.edu The resulting complexes can sometimes exhibit dynamic behavior, such as 1,2-S-metallotropic shifts, where the metal center migrates from one sulfur atom to the other within the disulfide bond. nih.govuci.edu

The table below summarizes the coordination modes observed for various disulfide ligands with different metal centers.

| Ligand | Metal Center(s) | Coordination Mode | Resulting Geometry | Reference(s) |

| Bis(o-formylphenyl)disulfide | Ni(0), Pd(0), Pt(0) | Oxidative cleavage and chelation | Square Planar | rsc.orgrsc.org |

| Dimethyl disulfide (MeSSMe) | Ru(II) Porphyrin | η¹ (end-on) | Octahedral | nih.govuci.edu |

| 1,2-Bis(o-aminophenyl)disulfide propane | Co(II), Ni(II), Cu(II) | Chelation | Tetrahedral or Square Planar | researchgate.net |

| Bis(o-formylphenyl)diselenide | Ni(0), Pd(0), Pt(0) | Oxidative cleavage and chelation | Square Planar | rsc.orgrsc.org |

This table presents data for analogues of Disulfide, bis(2-methylphenyl) to illustrate common coordination behaviors.

A significant aspect of disulfide coordination chemistry is the ability of certain metal centers to cleave the S-S bond. This process, known as oxidative addition, is common for low-valent, electron-rich metal centers. In this reaction, the metal center is oxidized (typically by two electrons), and the disulfide bond is broken, resulting in two coordinated thiolate (ArS⁻) ligands.

For example, the reaction of bis(o-formylphenyl)disulfide with M(0) precursors (where M = Ni, Pd, Pt) leads to the cleavage of the S-S bond and the formation of M(II) complexes. rsc.orgrsc.org This oxidative addition is a key step in the template synthesis of thiasalen complexes. Similarly, aluminum(I) compounds have been shown to react with diphenyl disulfide, resulting in the formation of a bis(phenyl sulfide) complex, demonstrating C-S bond activation by a main-group element. rsc.org

The integrity of the disulfide bond is therefore highly dependent on the redox properties of the metal center. Metals in higher oxidation states are more likely to coordinate the disulfide ligand intact, while those in low oxidation states can promote its cleavage. This reactivity is crucial in many catalytic processes and in the synthesis of novel organometallic compounds.

Spectroscopic and Structural Characterization of Metal-Disulfide Coordination Compounds

A variety of spectroscopic and analytical techniques are employed to characterize metal-disulfide complexes and elucidate their structures. These include X-ray crystallography, NMR spectroscopy, infrared (IR) spectroscopy, and UV-visible (UV-Vis) spectroscopy.

NMR Spectroscopy is a powerful tool for characterizing the structure of these complexes in solution. ¹H and ¹³C NMR spectra provide information about the ligand framework, and in some cases, can reveal dynamic processes such as ligand exchange or conformational changes. osti.gov For paramagnetic complexes, NMR can be more challenging but can still provide valuable information about the electronic structure.

Infrared (IR) Spectroscopy is useful for identifying the coordination of functional groups on the ligand to the metal center. For example, shifts in the vibrational frequencies of C=N or N-H bonds can confirm their involvement in coordination.

UV-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the complex. These spectra are often used to probe the d-d transitions of the metal center and charge-transfer bands between the metal and the ligand, which can give insights into the electronic structure and geometry of the complex. prsu.ac.in

The table below provides a summary of characteristic spectroscopic data for metal complexes of disulfide analogues.

| Complex Type | Technique | Key Observation(s) | Reference(s) |

| [M(thiasalen)] (M=Ni, Pd, Pt) | X-ray Crystallography | Square planar geometry around the metal center. | rsc.orgrsc.org |

| [Ru(porphyrin)(RSSR)₂] | ¹H NMR | Upfield shifts of axial ligand protons due to porphyrin ring current. | nih.govuci.edu |

| [M(L)Cl₂] (L=disulfide-amine) | UV-Vis, Magnetic Moment | Indicates tetrahedral or square planar geometries. | researchgate.net |

| Ferrocene-containing bis-iminothiophenolates | UV-Vis | Intense broad absorption bands in the visible region attributed to charge-transfer. | prsu.ac.in |

This table presents data for analogues of Disulfide, bis(2-methylphenyl) to illustrate common spectroscopic features.

Modeling of Biological Metal-Sulfur Active Sites using Disulfide Complexes

Metal complexes containing sulfur ligands are often synthesized as models for the active sites of metalloenzymes, which play crucial roles in a wide range of biological processes. rsc.org Disulfide-containing ligands and their complexes are particularly relevant for modeling enzymes where sulfur coordination and/or disulfide bond cleavage are key aspects of the catalytic cycle.

For example, synthetic models of the molybdenum-containing enzyme sulfite oxidase have been developed to understand its mechanism of oxygen atom transfer. acs.org While not directly employing bis(2-methylphenyl) disulfide, research in this area utilizes ligands that mimic the coordination environment of the molybdenum center, which can involve sulfur-containing ligands. The study of the redox properties and reactivity of these model complexes provides insights into the function of the native enzyme. researchgate.netacs.orgmkyoumans.com

Heme proteins , which often feature iron-porphyrin active sites, can also interact with sulfur-containing substrates and ligands. Ruthenium porphyrin complexes with disulfide ligands have been studied as potential models for iron-sulfur bonds in these proteins. nih.govuci.edu The detailed characterization of these model systems helps to understand the nature of the metal-sulfur bond and its role in biological function.

Furthermore, the study of the oxidative cleavage of disulfide bonds by metal centers is relevant to understanding processes like the regulation of protein function through the reversible formation and cleavage of disulfide bridges, which can be influenced by the presence of metal ions. The design of redox-active ligands that can undergo multielectron transfer in concert with a metal center is a promising area of research for developing new catalysts and understanding biological redox processes. researchgate.netrsc.org

While specific studies using bis(2-methylphenyl) disulfide as a ligand for biomimetic modeling are not prominent in the literature, the principles derived from studies of its analogues demonstrate the potential of this class of compounds to contribute to our understanding of complex biological systems.

Theoretical and Computational Investigations of Bis 2 Methylphenyl Disulfide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. mdpi.commdpi.com It offers a good balance between computational cost and accuracy, making it suitable for studying relatively large molecules like diaryl disulfides. researchgate.net DFT calculations can provide insights into molecular geometry, vibrational frequencies, and electronic properties. mdpi.com For related compounds like di-p-tolyl disulfide, DFT has been used to study the stability of different polymorphic forms under pressure. diva-portal.orgmdpi.com

The electronic structure of a molecule is fundamental to its chemical behavior. Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in determining reactivity. researchgate.netmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies lower chemical reactivity. mdpi.comacs.org

For diaryl disulfides, the HOMO is typically a π-type orbital with significant contribution from the sulfur lone pairs, and the LUMO is often a σ*-antibonding orbital associated with the S-S bond. The presence of methyl groups in the ortho positions, as in bis(2-methylphenyl) disulfide, would be expected to raise the HOMO energy level due to their electron-donating inductive effect, potentially making the molecule more susceptible to oxidation compared to unsubstituted diphenyl disulfide.

Table 1: Representative Frontier Orbital Energies for Diaryl Disulfides (Calculated) Note: These are illustrative values based on typical DFT calculations for similar molecules and are not specific experimental values for bis(2-methylphenyl) disulfide.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Diphenyl disulfide | -6.2 | -0.8 | 5.4 |

| Di-p-tolyl disulfide | -6.0 | -0.7 | 5.3 |

| Bis(2-methylphenyl) disulfide (estimated) | -5.9 | -0.6 | 5.3 |

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the characterization of molecules. acs.orgacs.org Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies can help in the interpretation of infrared (IR) and Raman spectra. core.ac.ukresearchgate.netmdpi.com The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to predict NMR chemical shifts. core.ac.uk

Global reactivity descriptors, derived from the energies of the frontier orbitals, can quantify the reactivity of a molecule. researchgate.netacs.org These parameters, including electronegativity, chemical hardness, and the electrophilicity index, provide a quantitative basis for comparing the reactivity of different disulfide compounds. acs.org The methyl groups in bis(2-methylphenyl) disulfide are expected to influence these parameters, likely decreasing its electrophilicity compared to unsubstituted or electron-withdrawn diaryl disulfides.

Table 2: Predicted Reactivity Parameters for Diaryl Disulfides (Calculated) Note: These are illustrative values based on typical DFT calculations for similar molecules.

| Parameter | Diphenyl disulfide | Di-p-tolyl disulfide | Bis(2-methylphenyl) disulfide (estimated) |

|---|---|---|---|

| Ionization Potential (eV) | 6.2 | 6.0 | 5.9 |

| Electron Affinity (eV) | 0.8 | 0.7 | 0.6 |

| Chemical Hardness (eV) | 2.7 | 2.65 | 2.65 |

| Electrophilicity Index (eV) | 2.04 | 1.88 | 1.82 |

Molecular Dynamics Simulations of Disulfide Systems

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics and interactions with the environment. google.co.thfrontiersin.org For a molecule like bis(2-methylphenyl) disulfide, MD simulations could reveal the preferred rotational conformations (dihedral angles) around the C-S and S-S bonds. The steric hindrance from the ortho-methyl groups would likely restrict the rotational freedom compared to unsubstituted diphenyl disulfide, favoring a more "skewed" geometry. MD simulations are also crucial for understanding how these molecules behave in solution or within larger systems, such as in materials science applications where disulfides can be part of a polymer chain. frontiersin.org

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. researchgate.netub.edu For diaryl disulfides, reactions often involve the cleavage of the S-S bond. Theoretical models can be used to study the thermodynamics and kinetics of such reactions. nih.gov For instance, the reduction of the disulfide bond or its reaction with oxidizing agents can be modeled to understand the step-by-step process. researchgate.netxtalpi.comnih.gov The presence of ortho-methyl groups in bis(2-methylphenyl) disulfide would sterically hinder the approach of reactants to the disulfide bond, likely increasing the activation energy for reactions at the sulfur atoms compared to less hindered diaryl disulfides.

Structure-Reactivity Correlations derived from Theoretical Models

By systematically studying a series of related compounds, theoretical models can establish structure-reactivity correlations. dlr.deacs.orgosti.gov For diaryl disulfides, computational studies can correlate substituent effects (like the ortho-methyl groups) with properties such as redox potential, bond dissociation energy, and reaction rates. worldscientific.com For example, a correlation could be drawn between the calculated HOMO energy and the experimentally observed oxidation potential for a series of substituted diaryl disulfides. These correlations provide predictive power, allowing for the rational design of disulfide compounds with specific desired properties. researchgate.net The flexibility of the disulfide linker has also been identified through computational modeling as a potentially important factor for the biological functions of some diaryl disulfides. researchgate.net

Applications in Materials Science and Polymer Chemistry

Oxidative Polymerization of Diaryl Disulfides

Synthesis of Poly(arylene sulfide)s (e.g., Poly(2-methyl-1,4-phenylene sulfide))

Disulfide, bis(2-methylphenyl) serves as a key monomer in the oxidative polymerization process to produce poly(arylene sulfide)s (PASs), a class of high-performance engineering plastics known for their exceptional thermal stability and chemical resistance. Specifically, it is used to synthesize poly(2-methyl-1,4-phenylene sulfide). acs.orgresearchgate.netoup.com This synthesis is achieved through the oxidative polymerization of the diaryl disulfide, often with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or oxygen in the presence of a catalyst. acs.orgresearchgate.net

The polymerization of bis(2-methylphenyl) disulfide yields a linear polymer structure, which has been confirmed through spectroscopic analysis. acs.orgresearchgate.net However, this particular polymerization can result in polymers with lower molecular weights due to the insolubility of the forming PASs and the inherent reactivity of the disulfide monomer. acs.orgresearchgate.net The properties of the resulting polymer are influenced by the methyl-substituted phenyl rings. For instance, the polymerization of bis(3,5-dimethylphenyl) disulfide can lead to a soluble poly(2,6-dimethylphenylene sulfide) with a high weight-average molecular weight. acs.org In contrast, the polymerization of bis(2,5-dimethylphenyl) disulfide is noted to proceed easily, yielding a high-melting-point polymer due to the symmetry of the resulting structure. acs.orgresearchgate.net

Catalyst systems, such as those involving vanadyl acetylacetonate (B107027) (VO(acac)2) and a strong acid, are often employed to facilitate the oxygen-oxidative polymerization of diaryl disulfides. oup.comresearchgate.netresearchgate.net The reaction mechanism involves the electrophilic substitution of a sulfonium (B1226848) cation onto a thiophenyl end. researchgate.net

Table 1: Examples of Poly(arylene sulfide)s from Substituted Diaryl Disulfides

| Diaryl Disulfide Monomer | Resulting Polymer | Key Characteristics |

|---|---|---|

| Bis(2-methylphenyl) disulfide | Poly(2-methyl-1,4-phenylene sulfide) | Linear structure, can have lower molecular weight due to insolubility. acs.orgresearchgate.net |

| Bis(3,5-dimethylphenyl) disulfide | Poly(2,6-dimethylphenylene sulfide) | Soluble, high weight-average molecular weight (~3 x 10⁴). acs.org |

Mechanistic Studies of Disulfide Polymerization Kinetics

The kinetics of the oxidative polymerization of diaryl disulfides, including bis(2-methylphenyl) disulfide, have been a subject of detailed study to understand and control the polymerization process. Kinetic studies based on oxygen uptake in VO(acac)2-catalyzed polymerizations reveal that the oxidation of the diphenyl disulfide is a rate-determining step. oup.comresearchgate.net

For the polymerization of diphenyl disulfide, the Michaelis constant (Km) and maximum velocity (Vmax) have been determined, providing insight into the enzyme-like kinetics of the catalytic system. oup.comresearchgate.net However, for alkyl-substituted disulfides like bis(3-methylphenyl)disulfide, the reoxidation of the catalyst by oxygen becomes the rate-determining step. oup.comresearchgate.netresearchgate.net This shift is attributed to the lower oxidation potentials of the alkyl-substituted disulfides, which facilitates their oxidation. oup.comresearchgate.netresearchgate.net

Dynamic Covalent Chemistry in Polymer Networks

The disulfide bond is a prime example of a dynamic covalent bond, which can undergo reversible cleavage and formation under specific stimuli like heat, light, or changes in the redox environment. nih.govmdpi.com This dynamic nature is a cornerstone of creating adaptable and responsive polymer networks.

Exploitation of Disulfide Exchange for Cross-Linking and Reversibility

The reversible nature of the disulfide bond is extensively utilized to create dynamic polymer networks with properties such as recyclability, self-healing, and shape-shifting capabilities. nii.ac.jp The incorporation of disulfide groups, which can be derived from precursors like bis(2-methylphenyl) disulfide, into polymer networks allows for topological rearrangements through disulfide exchange reactions. nii.ac.jp

This disulfide exchange can be a thiol-disulfide exchange, which is often pH-dependent, or a disulfide-disulfide metathesis. nih.govrsc.org The latter is a primary mechanism for the self-healing process in many disulfide-based polymers and is believed to proceed via a radical-mediated pathway. nih.govrsc.org The presence of these dynamic crosslinks allows the material to be reprocessed and reshaped, offering a sustainable alternative to traditional thermosets. rsc.org The introduction of disulfide bonds can significantly lower the activation energy required for network rearrangement. mdpi.com

Thermal Curing and Self-Healing Properties of Disulfide-Containing Polymers

Polymers containing disulfide linkages exhibit remarkable thermal curing and self-healing properties. sun.ac.za The thermal curing of these polymers can be triggered by the dynamic exchange of disulfide bonds, leading to an enhancement of thermal properties such as the melting temperature. researchgate.net For example, poly(2,5-dimethyl-1,4-phenylenesulfide) prepared from the corresponding disulfide shows an increased melting temperature after heat curing. researchgate.net

The intrinsic self-healing ability of these materials stems from the disulfide exchange reactions that can occur across a damaged interface, allowing for the reformation of cross-links and the restoration of mechanical properties. sun.ac.zanouryon.com This healing process can be activated by moderate temperatures. sun.ac.zanouryon.com The efficiency of self-healing is dependent on factors like the concentration of disulfide bonds and the mobility of the polymer chains. mdpi.comnih.gov Research has shown that disulfide-containing polymer networks can achieve high self-healing efficiencies, with some systems recovering a significant percentage of their initial mechanical properties after being damaged and healed. mdpi.com

Table 2: Self-Healing Performance of a Disulfide-Containing Polymer Network

| Healing Time at 100 °C | Self-Healing Efficiency |

|---|---|

| 2 hours | ~36% |

This table illustrates the time-dependent nature of the self-healing process, where longer healing times at an elevated temperature lead to a more complete recovery of the material's properties. mdpi.com

Electrochemical Behavior and Redox Applications of Disulfides

Electrochemistry of Aryl Disulfide/Thiolate Redox Couples

Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of aryl disulfides. In a typical CV experiment, the potential is swept, and the resulting current is measured, providing information about the reduction and oxidation potentials of the disulfide/thiolate couple. For many aryl disulfides, the reduction process is electrochemically irreversible, indicating that the initial reduction is followed by a rapid chemical step, most commonly the cleavage of the S-S bond in the resulting radical anion.

For instance, studies on diphenyl disulfide (PhSSPh) show a reduction potential that is significantly influenced by the solvent and electrode material. rsc.org The CV of diphenyl disulfide often exhibits a single, irreversible cathodic peak corresponding to the two-electron reduction and cleavage to form two thiophenolate anions. The subsequent oxidation of the thiolate back to the disulfide may appear as a corresponding anodic peak, but the peak separation and shape often indicate complex kinetics.

| Compound | Cathodic Peak Potential (Epc vs. Fc/Fc+) | Solvent | Notes | Reference |

|---|---|---|---|---|

| Diphenyl disulfide | -2.09 V | CH3CN | Represents the standard reduction potential. | rsc.orgrsc.org |

| Ni-1+ with Diphenyl disulfide | -1.65 V | CH3CN | Catalytic current observed, indicating substrate reduction. | rsc.org |

Chronoamperometry, which measures current as a function of time at a constant potential, can be used to investigate the kinetics of the electron transfer and subsequent chemical reactions. researchgate.net These studies, often in conjunction with CV, help to elucidate the reaction mechanisms, such as the ErCi mechanism (reversible electron transfer followed by an irreversible chemical reaction). nih.gov

The Galvanostatic Intermittent Titration Technique (GITT) is an electrochemical method used to investigate the kinetics of redox processes, particularly in battery materials. jecst.org The technique involves applying a constant current pulse for a short duration, followed by a relaxation period where the open-circuit potential is monitored. rsc.org This allows for the determination of kinetic parameters, such as diffusion coefficients and reaction resistances. neware.netpnas.org

A notable study utilized GITT to investigate the sluggish reaction kinetics of phenyl disulfide (PhSSPh) in the context of redox flow batteries. researchgate.netrsc.org The GITT curves for PhSSPh showed a significant deviation from the quasi-equilibrium potential upon applying a current pulse, indicating slow kinetics. researchgate.netrsc.org For example, a voltage deviation of approximately 102 mV was observed for PhSSPh alone. researchgate.net However, when carbon disulfide (CS₂) was introduced as a redox mediator, this deviation was drastically reduced to about 21 mV, signifying a marked acceleration in the reaction kinetics. researchgate.netrsc.org This demonstrates GITT's utility in quantifying the kinetic improvements offered by mediators in disulfide-based electrochemical systems.

Disulfides as Redox Mediators in Advanced Electrochemical Systems

The reversible redox chemistry of the disulfide/thiolate couple makes these compounds suitable for use as redox mediators. A redox mediator is a soluble molecule that shuttles electrons between an electrode and a substrate that has poor electrochemical kinetics on its own. nih.gov

Organodisulfides are promising active materials for non-aqueous redox flow batteries (RFBs) due to their high theoretical energy densities and the potential for molecular tuning. researchgate.netpnas.org Phenyl disulfide (PhSSPh), a simple aryl disulfide, has been investigated as a catholyte material. researchgate.netchinesechemsoc.org However, its intrinsic sluggish kinetics lead to high potential differences (overpotentials) and poor rate performance. chinesechemsoc.org

The introduction of a redox mediator can overcome these limitations. Research has shown that using carbon disulfide (CS₂) as a mediator for PhSSPh in a lithium-based RFB significantly improves performance. researchgate.netpnas.orgchinesechemsoc.org The cell with the PhSSPh/CS₂ catholyte exhibited a much lower potential difference (0.10 V) compared to the cell with PhSSPh alone (0.39 V). chinesechemsoc.org This enhancement led to exceptional cycling stability, with the battery maintaining its capacity for over 500 cycles with an average energy efficiency greater than 90%. researchgate.netpnas.org

| Catholyte System | Potential Difference (V) at 0.2 mA cm-2 | Cycling Stability | Energy Efficiency | Reference |

|---|---|---|---|---|

| Phenyl disulfide (PhSSPh) | 0.39 V | Lower stability, significant capacity fade | Lower | chinesechemsoc.org |

| PhSSPh with CS2 Mediator | 0.10 V | >500 cycles with 0.039% fade rate per cycle | >90% | researchgate.netnih.gov |

Furthermore, it has been proposed that the mediator can sometimes be inserted into the disulfide structure, forming new active species (e.g., RSCS₂SR) that also possess lower energy barriers for redox cycling, further contributing to the accelerated kinetics. researchgate.netpnas.org This strategy of using a co-mediator to modify the intrinsic redox pathway represents a significant advance in the design of high-performance energy storage systems based on sulfur chemistry. acs.orgresearchgate.net

Electrochemical Studies of Corrosion Inhibition Mechanisms

Aryl disulfides and related sulfur-containing organic compounds have been investigated as corrosion inhibitors for metals like mild steel, particularly in acidic environments. osti.govacs.org Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution). rsc.orgdoi.org

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are standard methods for evaluating the performance and mechanism of corrosion inhibitors. rsc.orgnih.gov Potentiodynamic polarization studies on various disulfide-containing Schiff bases have shown that these molecules act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. osti.govacs.org The inhibition efficiency generally increases with the concentration of the inhibitor.

EIS measurements provide further insight into the protective film formed by the inhibitor. In the presence of an effective inhibitor, the charge transfer resistance (Rct) increases significantly, while the double-layer capacitance (Cdl) decreases. The increase in Rct indicates a slowing of the corrosion rate, while the decrease in Cdl is attributed to the displacement of water molecules by the inhibitor molecules at the metal/solution interface. osti.gov The adsorption of these inhibitors on the steel surface is often found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the surface.

| Inhibitor System | Concentration | Corrosion Current Density (icorr, µA/cm2) | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Mild Steel in 1 M HCl (Blank) | - | Not explicitly stated, used as baseline | - | doi.org |

| Formamidine-Based Disulfide (DS1) | 1.00 mM | Lower than blank | 98.60% (from PDP) | doi.org |

| Formamidine-Based Disulfide (DS2) | 1.00 mM | Lower than blank | 98.36% (from PDP) | doi.org |

| Pyridine-2-thiol | 0.25 mM | 1.8 | >85% |

The molecular structure of the disulfide compound plays a crucial role in its inhibition efficiency. The presence of heteroatoms (like nitrogen in Schiff bases) and aromatic rings facilitates strong adsorption onto the metal surface through both physisorption (electrostatic interactions) and chemisorption (coordinate bond formation). osti.govdoi.org

Advanced Spectroscopic and Structural Elucidation Techniques in Disulfide Research

The comprehensive characterization of "Disulfide, bis(2-methylphenyl)," also known as o-tolyl disulfide, relies on a suite of advanced analytical techniques. These methods provide critical information on the molecule's connectivity, three-dimensional structure, electronic properties, and elemental composition. This section details the application of key spectroscopic and crystallographic techniques for the elucidation of this specific disulfide.

Q & A

Q. What are the recommended synthetic routes for bis(2-methylphenyl) disulfide, and how do reaction conditions influence purity?

Bis(2-methylphenyl) disulfide can be synthesized via oxidative coupling of 2-methylthiophenol using oxidizing agents like iodine or hydrogen peroxide. Reaction temperature and solvent polarity critically influence isomer distribution, as side products like ortho-para or para-para isomers may form due to steric effects . For high-purity yields, inert atmospheres (e.g., nitrogen) and low temperatures (0–5°C) minimize disulfide scrambling. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended to separate isomers .

Q. What spectroscopic methods are most effective for characterizing bis(2-methylphenyl) disulfide?

- Mass Spectrometry (MS): Electron ionization (EI) at 70 eV generates a molecular ion peak at m/z 218 (C₁₂H₁₀S₂) with fragmentation patterns confirming the disulfide bond (e.g., m/z 109 for C₆H₅S⁻) .

- Nuclear Magnetic Resonance (NMR): ¹H NMR in CDCl₃ shows aromatic protons as a multiplet (δ 7.2–7.4 ppm) and methyl groups as a singlet (δ 2.4 ppm). ¹³C NMR confirms aromatic carbons (δ 125–140 ppm) and methyl carbons (δ 20 ppm) .

- Infrared (IR): S–S stretching vibrations appear at 510–525 cm⁻¹, while C–S bonds absorb at 690–710 cm⁻¹ .

Q. How should bis(2-methylphenyl) disulfide be handled to ensure laboratory safety?

The compound is stable under inert conditions but decomposes upon prolonged exposure to light or moisture, releasing toxic sulfur oxides. Use gloves and fume hoods during handling. Storage recommendations:

- Temperature: 2–8°C (dark glass vials)

- Incompatibilities: Strong oxidizers (e.g., HNO₃) and bases .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of bis(2-methylphenyl) disulfide?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving ambiguities. For example, a study using SHELXTL software (Bruker APEX-II CCD detector, Mo-Kα radiation) revealed dihedral angles of 88.39° and 83.88° between aryl rings and the S–S bond, confirming steric hindrance from methyl groups . Data collection at 100 K reduces thermal motion artifacts. Absorption corrections (SADABS) and refinement protocols (R-factor < 0.05) ensure accuracy .

Q. What analytical challenges arise when quantifying bis(2-methylphenyl) disulfide in environmental matrices, and how can they be mitigated?

Co-elution with structurally similar disulfides (e.g., bis(4-methylphenyl) disulfide) is common in GC/MS analysis. Solutions include:

- Chromatographic Optimization: Use a DB-5MS column (30 m × 0.25 mm ID) with a 0.25 µm film and a temperature gradient of 50°C (2 min) to 280°C at 10°C/min .

- Mass Spectral Deconvolution: Leverage unique fragment ions (e.g., m/z 218 → 109) to distinguish isomers .

- Isotope Dilution: Introduce deuterated internal standards (e.g., d₁₀-bis(2-methylphenyl) disulfide) for quantification .

Q. How do computational methods aid in predicting the reactivity of bis(2-methylphenyl) disulfide in radical-mediated reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model S–S bond dissociation energies (BDE ≈ 60 kcal/mol), which are lower than aliphatic disulfides (e.g., 70 kcal/mol for diphenyl disulfide). This predicts higher susceptibility to homolytic cleavage, forming thiyl radicals that participate in chain-transfer reactions. Solvent effects (PCM model) further refine activation energies .

Q. What factors contribute to discrepancies in reported melting points (mp) of bis(2-methylphenyl) disulfide?

Variations in mp (e.g., 45–52°C) stem from:

- Isomeric Impurities: Ortho-para isomers depress mp due to irregular crystal packing .

- Polymorphism: Differential scanning calorimetry (DSC) can identify metastable crystalline forms.

- Purity Assessment: Combine elemental analysis (C, H, S) with HPLC (≥99% purity) to standardize samples .

Methodological Notes

- Crystallography: For twinned crystals, use the TwinRotMat algorithm in SHELXTL to refine overlapping domains .

- Spectral Interpretation: Reference NIST Chemistry WebBook for validated MS/MS libraries .

- Synthetic Scalability: Microfluidic reactors enhance reproducibility in gram-scale syntheses by controlling exothermicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes